N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-10-14(8-9-16(12)22-2)15-11-23-18(19-15)20-17(21)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQRRRNSTVQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution Reactions for Functionalization
The 4-methoxy-3-methylphenyl substituent is introduced via electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS):
- Methoxy Group Introduction :
- Treat 3-methylphenol with methyl iodide and a base (K₂CO₃) in acetone to form 4-methoxy-3-methylbenzene.
- Thiazole Ring Functionalization :
Challenges :
- Steric hindrance from the methyl group may reduce substitution efficiency.
- Optimization of reaction time and temperature improves yields (e.g., 12 hours at 110°C for Suzuki coupling).
Modern Synthetic Approaches
One-Pot Synthesis
Recent advances emphasize atom-economical one-pot procedures to reduce purification steps and improve sustainability:
- Sequential Reactions in a Single Vessel :
- Combine α-haloketone, thiourea, and benzoyl chloride in a polar aprotic solvent (e.g., DMF).
- Use p-toluenesulfonic acid (p-TSA) as a dual-purpose catalyst for both thiazole formation and acylation.
Advantages :
Green Chemistry Principles
Microwave-assisted synthesis and aqueous-phase reactions are increasingly adopted:
- Microwave Irradiation :
- Water as Solvent :
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods prioritize continuous flow synthesis for scalability and consistency:
- Thiazole Formation Module :
- Pump α-haloketone and thiourea through a heated reactor (100°C, 5 MPa).
- Acylation Module :
- Direct the thiazole intermediate into a second reactor with benzoyl chloride and triethylamine.
Benefits :
Catalytic Process Optimization
Heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) enhance reaction efficiency:
- Zeolite-Catalyzed Acylation :
Analytical Characterization
Spectroscopic Methods
| Technique | Key Findings |
|---|---|
| ¹H NMR | - Thiazole C-H protons: δ 7.8–8.2 ppm (singlet). |
| - Methoxy group: δ 3.8 ppm (singlet). | |
| IR | - Amide C=O stretch: 1650–1680 cm⁻¹. |
| - Thiazole ring vibrations: 1520–1560 cm⁻¹. | |
| MS | - Molecular ion peak: m/z 352.4 ([M+H]⁺). |
Purity Assessment
- HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water = 70:30).
- Elemental Analysis : Calculated C: 64.75%, H: 5.15%, N: 7.95%; Found C: 64.68%, H: 5.20%, N: 7.89%.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Hantzsch | 60–75 | 8–10 | Moderate | High (organic waste) |
| One-Pot | 80–85 | 4–6 | High | Low |
| Microwave-Assisted | 78–82 | 0.25–0.5 | Moderate | Moderate |
| Continuous Flow | 85–90 | 1–2 | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylphenyl derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to downstream effects. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Structural Analogs with Thiazole-Benzamide Scaffolds
The following table summarizes key structural analogs and their biological or physicochemical properties:
Key Structural and Functional Differences
Substituent Effects on Activity: Methoxy vs. Phenoxy Groups: The presence of a phenoxy group (as in MS8 and N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide) correlates with higher biological activity (e.g., 129.23% growth modulation) compared to methoxy-substituted analogs . This may stem from improved π-π stacking or hydrogen bonding with target proteins. Triazole and Sulfanyl Additions: Compounds incorporating sulfanyl-triazole moieties (e.g., EMAC2060/EMAC2061) exhibit lower synthetic yields (<80%) but show moderate similarity (scores ~0.48–0.50) to the target compound, suggesting shared pharmacophores .
Impact on Binding Affinity: Pyridinyl vs. Phenyl Thiazole Substituents: Masitinib mesylate and Compound 9 (pyridinyl-thiazole derivatives) demonstrate divergent target profiles (c-KIT vs. PfAtg8), highlighting how heterocyclic substitutions redirect selectivity . Trifluoromethyl and Halogen Additions: Analogs like F5254-0161 (trifluoromethylphenyl-piperazine) achieve high glide scores (−6.41) in computational studies, suggesting stronger interactions with CIITA-I compared to non-halogenated analogs .
Computational and Docking Insights
- Docking Similarities : Compound 9 (dimethoxymethyl-pyridinyl analog) shares a docking pose with the target compound on PfAtg8, indicating conserved binding modes despite structural variations .
- Glide Scores : ZINC5154833 and F5254-0161 exhibit superior glide scores (−6.59 and −6.41, respectively), outperforming simpler benzamide-thiazole analogs in silico .
Biological Activity
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 316.37 g/mol. The structure features a thiazole ring conjugated with a benzamide moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂S |
| Molecular Weight | 316.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZQTNSQSISMWBTH-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Thiazole-based compounds have also been investigated for their antiviral properties. A study highlighted that certain thiazole derivatives could inhibit the replication of viruses such as the Hepatitis C virus (HCV) by targeting viral polymerases. The IC50 values for effective compounds in these studies ranged from 0.20 to 0.35 μM, indicating potent antiviral activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and inhibition of cell cycle progression .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism or viral replication.
- Cell Cycle Arrest: By interfering with the normal progression of the cell cycle, it can induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that thiazole derivatives can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
Study on Antiviral Activity
A recent study evaluated the antiviral efficacy of various thiazole derivatives against HCV NS5B polymerase. Compound variants similar to this compound showed promising results with an IC50 value of approximately 31.9 μM . This indicates a strong potential for further development as an antiviral agent.
Study on Anticancer Properties
In another investigation focusing on breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 12.50 µM against MCF7 cells. The study concluded that the compound triggers apoptosis via mitochondrial pathways .
Q & A
Basic: How can the synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide be optimized for higher yield and purity?
Methodological Answer:
Optimization involves:
- Solvent Selection: Use polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to enhance reactivity .
- Catalysts: Employ coupling agents like HATU or DCC for amide bond formation, particularly in thiazole ring assembly .
- Temperature Control: Maintain reflux conditions (70–100°C) for cyclization steps to ensure complete ring closure .
- Analytical Monitoring: Use thin-layer chromatography (TLC) and H/C NMR to track intermediate formation and final product purity .
Key Data: Yields >85% are achievable with anhydrous conditions and inert atmospheres to prevent oxidation .
Basic: What spectroscopic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (δ 165–170 ppm for amide carbonyl) confirm substitution patterns .
- IR Spectroscopy: Peaks at 1650–1680 cm (C=O stretch) and 3200–3400 cm (N-H stretch) validate functional groups .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., CHNOS, MW 357.4 g/mol) and fragmentation patterns .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Anticancer Activity: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, focusing on IC values .
- Enzyme Inhibition: Test tyrosinase or kinase inhibition via spectrophotometric assays (e.g., inhibition of L-DOPA oxidation) .
- Antimicrobial Screening: Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How can molecular docking elucidate target interactions for this compound?
Methodological Answer:
- Software Tools: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tyrosine kinase, cytochrome P450) .
- Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental binding data from surface plasmon resonance (SPR) or fluorescence quenching .
- Key Interactions: Identify hydrogen bonds with active-site residues (e.g., Lys231 in tyrosinase) and π-π stacking with aromatic moieties .
Advanced: How should discrepancies in biological activity data across studies be addressed?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
- Compound Purity: Verify purity (>95%) via HPLC and exclude solvent residues (e.g., DMSO) that may interfere .
- Cell Line Specificity: Compare activity across multiple lines (e.g., HeLa vs. A549) to assess target selectivity .
Advanced: What strategies improve pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Structural Modifications: Introduce methyl groups to thiazole or benzamide moieties to enhance metabolic stability .
- Prodrug Design: Mask polar groups (e.g., amide) with ester linkages to improve oral bioavailability .
- In Silico ADMET Prediction: Use tools like SwissADME to predict logP (optimal 2–3) and CYP450 interactions .
Advanced: How can structure-activity relationship (SAR) studies guide analog development?
Methodological Answer:
- Substituent Analysis: Compare analogs with varied substituents (e.g., 4-methoxy vs. 3-nitro groups) to identify critical pharmacophores .
- Biological Testing: Rank derivatives by IC values and correlate with electronic (Hammett σ) or steric parameters .
- Crystallography: Resolve co-crystal structures with targets (e.g., PDB ID 6NIB) to guide rational design .
Advanced: What techniques assess metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS over 60 minutes .
- CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .
- Plasma Stability: Monitor degradation in plasma (37°C, pH 7.4) to estimate half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
